D6 Demonstrates the Lowest Risk of Dermal Absorption Among cVMS in Ex Vivo Human Skin
In a validated GC-FID ex vivo human skin study using vertical Franz diffusion cells, D6 showed the lowest cumulative total dose across all skin compartments (stratum corneum + epidermis + dermis + receptor fluid) relative to D4 and D5 [1]. The total cumulative dose for D6 was 77.19 µg/cm²/24 h, compared to 95.37 µg/cm²/24 h for D5 and 42.50 µg/cm²/24 h for D4 [1]. Critically, D6 exhibited the highest affinity for the stratum corneum (67.2 µg/cm²/24 h) but the least penetration into deeper viable layers—the epidermis-to-stratum corneum concentration ratio (E/SC) was 16 for D6, versus 47 for D5 and 25 for D4 [2]. The authors concluded that D6 demonstrated the lowest risk of absorption into blood and lymphatic systems among the three tested compounds [2].
| Evidence Dimension | Cumulative dermal penetration total dose (all skin compartments + receptor fluid) |
|---|---|
| Target Compound Data | D6: 77.19 µg/cm²/24 h (total); E/SC ratio = 16; dermis dose = 5.3 µg/cm²/24 h |
| Comparator Or Baseline | D5: 95.37 µg/cm²/24 h (total); E/SC ratio = 47; dermis dose = 13.9 µg/cm²/24 h. D4: 42.50 µg/cm²/24 h (total); E/SC ratio = 25; dermis dose = 5.1 µg/cm²/24 h |
| Quantified Difference | D6 total dose is 19% lower than D5. D6 dermis dose is 2.6× lower than D5. D6 E/SC ratio is 2.9× lower than D5, indicating reduced penetration to viable epidermis. |
| Conditions | Ex vivo human skin, vertical Franz diffusion cells, GC-FID quantification, 24 h exposure, n=3 donors |
Why This Matters
For cosmetic and personal care product formulators, D6 offers a quantifiably lower systemic absorption risk profile than the more widely used D5, supporting safety-by-design formulation strategies.
- [1] Krenczkowska, D. et al. The consequences of overcoming the human skin barrier by siloxanes (silicones) Part 1. Penetration and permeation depth study of cyclic methyl siloxanes. Chemosphere 2019, 231, 607–623. doi:10.1016/j.chemosphere.2018.09.154. View Source
- [2] Mojsiewicz-Pieńkowska, K. et al. Ex Vivo Human Skin is not a Barrier for Cyclic Siloxanes (Cyclic Silicones): Evidence of Diffusion, Bioaccumulation, and Risk of Dermal Absorption Using a New Validated GC-FID Procedure. Pharmaceutics 2020, 12(6), 586. doi:10.3390/pharmaceutics12060586. View Source
